molecular formula C8H7F2NO B13078437 4-(Difluoromethyl)benzamide

4-(Difluoromethyl)benzamide

Cat. No.: B13078437
M. Wt: 171.14 g/mol
InChI Key: JUHKOFJPFUHYJB-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzamide is an organic compound characterized by the presence of a benzamide group substituted with a difluoromethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)benzamide typically involves the reaction of 4-(Difluoromethyl)benzoic acid with ammonia or an amine. One common method includes the use of thionyl chloride to convert the benzoic acid to the corresponding acid chloride, which then reacts with ammonia to form the benzamide . The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamides.

Scientific Research Applications

4-(Difluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: It finds applications in the development of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Difluoromethyl)benzamide can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)benzamide: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can result in different chemical and biological properties.

    4-(Chloromethyl)benzamide: The presence of a chloromethyl group can lead to variations in reactivity and applications.

    4-(Methyl)benzamide: The simpler methyl group substitution can affect the compound’s overall properties and uses.

The uniqueness of this compound lies in the presence of the difluoromethyl group, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

4-(difluoromethyl)benzamide

InChI

InChI=1S/C8H7F2NO/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H2,11,12)

InChI Key

JUHKOFJPFUHYJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=O)N

Origin of Product

United States

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